molecular formula C11H21NO2 B15311682 (R)-tert-Butyl 2-(piperidin-3-yl)acetate

(R)-tert-Butyl 2-(piperidin-3-yl)acetate

Cat. No.: B15311682
M. Wt: 199.29 g/mol
InChI Key: MYZXTEBXGUOQNS-SECBINFHSA-N
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Description

®-tert-Butyl 2-(piperidin-3-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(piperidin-3-yl)acetate typically involves the reaction of tert-butyl bromoacetate with ®-3-piperidinol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-(piperidin-3-yl)acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(piperidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-tert-Butyl 2-(piperidin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(piperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 2-(piperidin-3-yl)acetate: The enantiomer of the compound, which may have different biological activities.

    tert-Butyl 2-(piperidin-4-yl)acetate: A similar compound with a different substitution pattern on the piperidine ring.

    tert-Butyl 2-(pyrrolidin-3-yl)acetate: A related compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

®-tert-Butyl 2-(piperidin-3-yl)acetate is unique due to its specific stereochemistry and substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl 2-[(3R)-piperidin-3-yl]acetate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9/h9,12H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

MYZXTEBXGUOQNS-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1CCCNC1

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCNC1

Origin of Product

United States

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